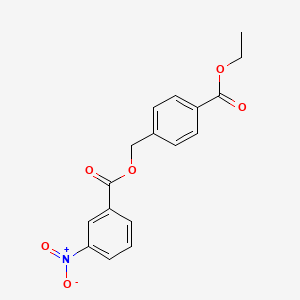
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the formation of a covalent bond between the DBCO moiety and the azide-containing molecule. This reaction is known as the copper-free click reaction and occurs rapidly and selectively under mild conditions. The covalent bond formed is stable and irreversible, allowing for the formation of stable bioconjugates.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, it is important to note that the biological activity of the bioconjugate formed may be affected by the addition of the N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine linker.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has several advantages for lab experiments. It is highly reactive and selective, allowing for the formation of stable bioconjugates under mild conditions. It is also non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has some limitations. It is a relatively large molecule, which may affect the accessibility of the azide-containing molecule. It also requires the use of copper-free click chemistry, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine. One potential application is in the development of targeted drug delivery systems. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to selectively target drugs to specific cells or tissues, improving their efficacy and reducing side effects. Another potential application is in the development of imaging agents. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to label biomolecules for imaging studies, allowing for the visualization of biological processes in real-time. Finally, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used in the development of biosensors for the detection of specific molecules or analytes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine is a valuable tool in scientific research due to its unique properties and potential applications. Its highly selective and reactive nature make it a valuable tool in bioconjugation and imaging studies. While it has some limitations, its potential for targeted drug delivery, imaging, and biosensing make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-chlorophenylamine in the presence of triethylamine. The resulting intermediate is then reacted with a PEG4-amine linker to obtain the final product. The synthesis method has been optimized to ensure high yield and purity of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can selectively bind to azide-containing molecules, such as biomolecules, without interfering with their biological activity. This property has made N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine a valuable tool in bioconjugation and imaging studies.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCGYFCJXVYKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)